

An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Methoxy-3-(trifluoromethyl)phenol
Cat. No.:	B1321885

[Get Quote](#)

IUPAC Name: **4-Methoxy-3-(trifluoromethyl)phenol**

For: Researchers, scientists, and drug development professionals.

Abstract

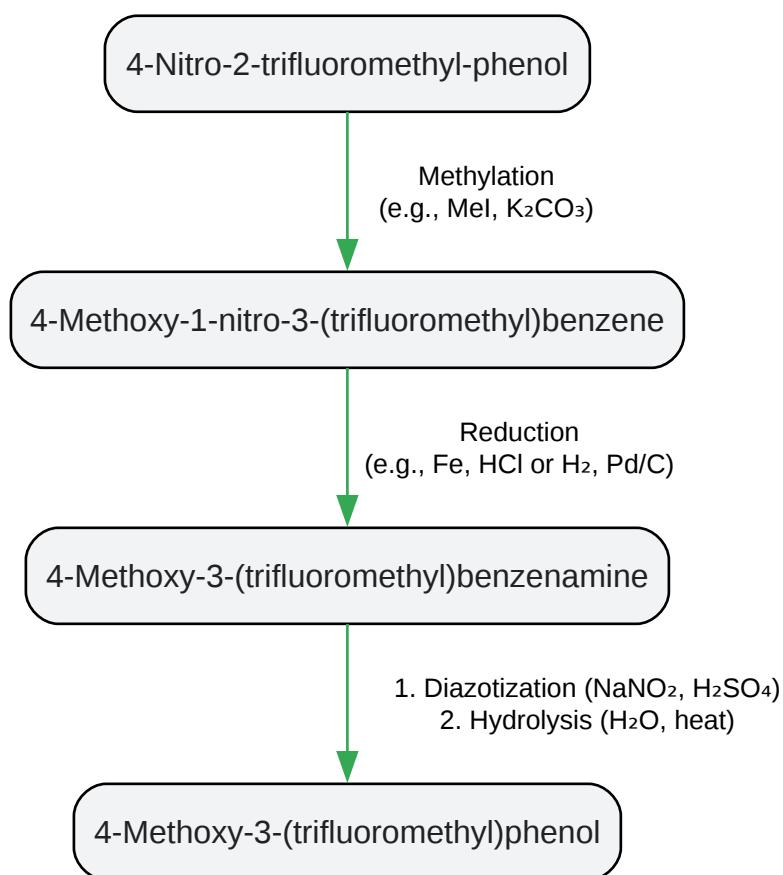
This technical guide provides a comprehensive overview of **4-Methoxy-3-(trifluoromethyl)phenol**, a fluorinated aromatic organic compound. The document covers its chemical identity, physicochemical properties, and a proposed synthesis pathway. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also extrapolates potential biological activities and mechanisms of action based on the known properties of structurally related methoxyphenols and trifluoromethylated compounds. The guide includes generalized experimental protocols for assessing these potential activities and visual diagrams to illustrate the proposed synthesis and a potential biological pathway. It is important to note that the biological activities and detailed experimental protocols described herein are predictive and require experimental validation.

Chemical Identity and Physicochemical Properties

The IUPAC name for the compound is confirmed as **4-methoxy-3-(trifluoromethyl)phenol**. It is a substituted phenol with a methoxy group at the 4-position and a trifluoromethyl group at the 3-position of the benzene ring.

Table 1: Physicochemical Properties of **4-Methoxy-3-(trifluoromethyl)phenol**

Property	Value	Source
IUPAC Name	4-methoxy-3-(trifluoromethyl)phenol	
CAS Number	53903-59-6	
Molecular Formula	C ₈ H ₇ F ₃ O ₂	
Molecular Weight	192.14 g/mol	
Physical Form	Liquid	
Purity	≥97%	
Storage Temperature	Ambient Storage	
InChI	1S/C8H7F3O2/c1-13-7-3-2-5(12)4-6(7)8(9,10,11)/h2-4,12H,1H3	
InChI Key	SSPYTHVQEXWESL-UHFFFAOYSA-N	


Synthesis

A specific, detailed experimental protocol for the synthesis of **4-Methoxy-3-(trifluoromethyl)phenol** is not readily available in the reviewed literature. However, a plausible synthetic route can be proposed based on the synthesis of its precursors, 4-Methoxy-1-nitro-3-(trifluoromethyl)benzene and 4-Methoxy-3-(trifluoromethyl)benzenamine, as mentioned in the supporting information of a study on trifluoromethyl-containing phthalic acid diamides[1]. The final step would involve the conversion of the amino group to a hydroxyl group, a standard transformation in organic synthesis.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process starting from 4-Nitro-2-trifluoromethyl-phenol.

- **Methylation:** The phenolic hydroxyl group of 4-Nitro-2-trifluoromethyl-phenol is methylated to yield 4-Methoxy-1-nitro-3-(trifluoromethyl)benzene.
- **Reduction:** The nitro group of 4-Methoxy-1-nitro-3-(trifluoromethyl)benzene is then reduced to an amino group to form 4-Methoxy-3-(trifluoromethyl)benzenamine.
- **Diazotization and Hydrolysis:** The resulting amine can be converted to the target phenol via a diazotization reaction followed by hydrolysis of the diazonium salt.

[Click to download full resolution via product page](#)

Figure 1: Proposed synthetic pathway for **4-Methoxy-3-(trifluoromethyl)phenol**.

Experimental Protocol (Generalized)

The following is a generalized protocol and requires optimization for the specific synthesis of **4-Methoxy-3-(trifluoromethyl)phenol**.

Step 1: Synthesis of 4-Methoxy-1-nitro-3-(trifluoromethyl)benzene[1]

- To a solution of 4-Nitro-2-trifluoromethyl-phenol in a suitable solvent (e.g., acetone), add potassium carbonate (K_2CO_3).
- To this mixture, add methyl iodide (MeI) and reflux the reaction mixture overnight.
- After cooling, filter the solid and evaporate the solvent from the filtrate to obtain the crude product.

Step 2: Synthesis of 4-Methoxy-3-(trifluoromethyl)benzenamine[1]

- The crude 4-Methoxy-1-nitro-3-(trifluoromethyl)benzene can be reduced using a standard procedure, for example, by reacting with iron powder in the presence of hydrochloric acid in a solvent like ethanol.
- The reaction mixture is typically heated, and after completion, the iron salts are filtered off.
- The product is then extracted from the filtrate.

Step 3: Synthesis of **4-Methoxy-3-(trifluoromethyl)phenol**

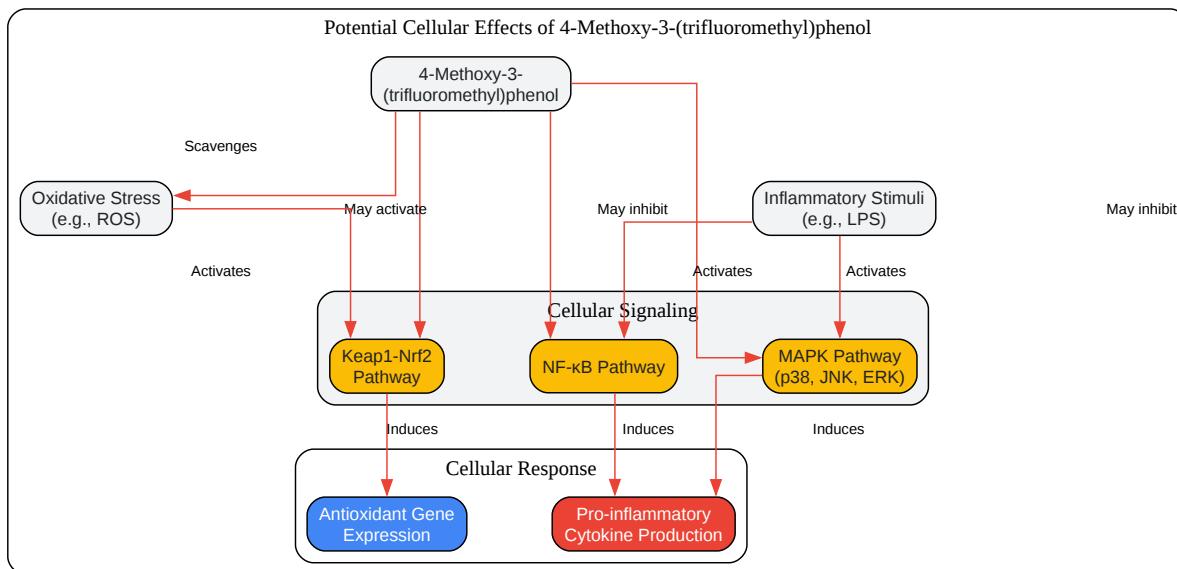
- Dissolve 4-Methoxy-3-(trifluoromethyl)benzenamine in an aqueous solution of a strong acid (e.g., sulfuric acid).
- Cool the solution in an ice bath and add a solution of sodium nitrite ($NaNO_2$) dropwise to form the diazonium salt.
- Heat the reaction mixture to hydrolyze the diazonium salt to the corresponding phenol.
- The product can then be extracted with an organic solvent and purified by chromatography or distillation.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of **4-Methoxy-3-(trifluoromethyl)phenol** is lacking in the available literature. However, based on its structural

features—a phenol, a methoxy group, and a trifluoromethyl group—we can infer potential activities by comparison with related compounds.

Antioxidant and Anti-inflammatory Activity


Phenolic compounds are well-known for their antioxidant properties. The methoxy group can further enhance this activity. Studies on other methoxyphenol derivatives have demonstrated their ability to scavenge free radicals and inhibit enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2)[2][3]. The trifluoromethyl group, being a strong electron-withdrawing group, might modulate the antioxidant potential of the phenolic hydroxyl group.

Antimicrobial Activity

Various methoxyphenol compounds have shown antimicrobial activity against a range of pathogens[4][5][6]. The mechanism often involves the disruption of microbial cell membranes. The lipophilicity conferred by the trifluoromethyl group could potentially enhance the compound's ability to penetrate microbial cell walls, thereby influencing its antimicrobial efficacy.

Potential Signaling Pathway Involvement

Given the potential for antioxidant and anti-inflammatory effects, **4-Methoxy-3-(trifluoromethyl)phenol** could modulate cellular signaling pathways associated with oxidative stress and inflammation. For instance, it might influence the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response, or signaling cascades involving MAPKs and NF- κ B, which are central to the inflammatory process[2].

[Click to download full resolution via product page](#)

Figure 2: Conceptual signaling pathways potentially modulated by **4-Methoxy-3-(trifluoromethyl)phenol**.

Data on Related Compounds

To provide a context for the potential biological activity of **4-Methoxy-3-(trifluoromethyl)phenol**, the following tables summarize quantitative data for structurally related compounds.

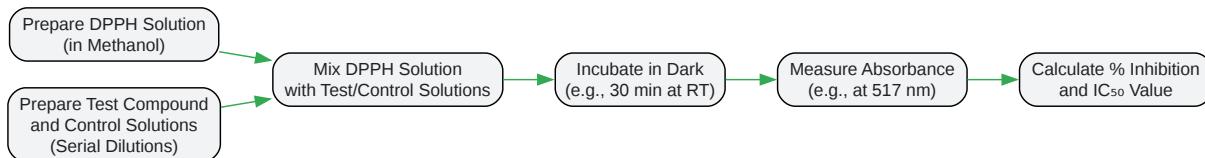
Table 2: Antimicrobial Activity of Methoxyphenol Derivatives[4]

Compound	Microorganism	MIC (mM)
Eugenol	Staphylococcus aureus	0.75 (IC ₅₀)
Capsaicin	Staphylococcus aureus	0.68 (IC ₅₀)
Vanillin	Staphylococcus aureus	1.38 (IC ₅₀)

Table 3: Antioxidant Activity of Methoxyphenol Derivatives[4]

Compound	Assay	ORAC Value
Eugenol	ORAC	2.12 ± 0.08
Vanillin	ORAC	1.81 ± 0.19

Generalized Experimental Protocols


The following are generalized protocols for assays that could be used to evaluate the potential biological activities of **4-Methoxy-3-(trifluoromethyl)phenol**.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to act as a free radical scavenger.

- Preparation of DPPH solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Sample Preparation: Dissolve **4-Methoxy-3-(trifluoromethyl)phenol** in a suitable solvent to prepare a series of concentrations. A positive control like ascorbic acid should also be prepared.
- Reaction: Mix the test compound solutions with the DPPH solution.
- Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

- Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
- Calculation: Calculate the percentage of radical scavenging activity and determine the IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals).

[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for the DPPH radical scavenging assay.

Broth Microdilution Assay (Antimicrobial Activity)

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

- Prepare bacterial inoculum: Grow the target bacterial strain in a suitable broth to a specific optical density.
- Prepare compound dilutions: Prepare serial dilutions of **4-Methoxy-3-(trifluoromethyl)phenol** in a 96-well microtiter plate.
- Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The IUPAC name for the compound with CAS number 53903-59-6 is **4-Methoxy-3-(trifluoromethyl)phenol**. While its basic physicochemical properties are known, there is a notable absence of detailed experimental data regarding its synthesis, biological activity, and mechanism of action in the public domain. Based on its chemical structure, it is plausible to hypothesize that this compound may exhibit antioxidant, anti-inflammatory, and antimicrobial properties. The provided generalized synthetic route and experimental protocols offer a framework for future research to validate these potential activities and elucidate the compound's pharmacological profile. Further investigation is warranted to fully characterize this molecule and explore its potential applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [pstorage-acs-6854636.s3.amazonaws.com \[pstorage-acs-6854636.s3.amazonaws.com\]](https://pstorage-acs-6854636.s3.amazonaws.com/pstorage-acs-6854636.s3.amazonaws.com)
- 2. Two methoxy derivatives of resveratrol, 3,3',4,5'-tetramethoxy-trans-stilbene and 3,4',5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5323211/)
- 3. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5323211/)
- 4. [researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- 5. [researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- 6. [rjptonline.org \[rjptonline.org\]](https://www.rjptonline.org)
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1321885#iupac-name-for-4-methoxy-3-trifluoromethyl-phenol\]](https://www.benchchem.com/product/b1321885#iupac-name-for-4-methoxy-3-trifluoromethyl-phenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com